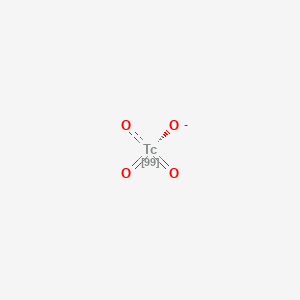

Technetium Tc-99m pertechnetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Technetium Tc-99m pertechnetate is a radiopharmaceutical compound widely used in nuclear medicine for diagnostic imaging. It is composed of the pertechnetate anion (TcO4-) with technetium in the +7 oxidation state. This compound is particularly valued for its ability to emit gamma rays, which can be detected by imaging equipment, allowing for the visualization of various organs and tissues.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Technetium Tc-99m pertechnetate is typically produced from molybdenum-99, which decays to technetium-99m through beta decay. The process involves the use of a technetium-99m generator, where molybdenum-99 is adsorbed onto an alumina column. As molybdenum-99 decays, technetium-99m is eluted in the form of sodium pertechnetate (NaTcO4) using a saline solution .

Industrial Production Methods

In an industrial setting, technetium-99m is produced in nuclear reactors or particle accelerators. Molybdenum-99 is generated by irradiating molybdenum-98 with neutrons. The resulting molybdenum-99 is then processed to extract technetium-99m, which is subsequently used to prepare sodium pertechnetate for medical applications .

Analyse Chemischer Reaktionen

Types of Reactions

Technetium Tc-99m pertechnetate primarily undergoes reduction reactions due to its high oxidation state. It can also participate in substitution reactions where the pertechnetate ion is replaced by other ligands.

Common Reagents and Conditions

Reduction of this compound often involves the use of reducing agents such as stannous chloride (SnCl2) under acidic conditions. Substitution reactions may involve ligands like phosphines or thiols, which can form complexes with technetium.

Major Products Formed

The reduction of this compound typically yields lower oxidation state technetium complexes, such as technetium-99m hexakis(2-methoxyisobutylisonitrile) (Tc-99m MIBI), which is used in myocardial perfusion imaging .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, technetium Tc-99m pertechnetate is used to study the behavior of technetium in various oxidation states and to develop new radiopharmaceuticals.

Biology

In biological research, this compound is employed to trace the distribution of technetium in biological systems, aiding in the understanding of its biodistribution and pharmacokinetics.

Medicine

This compound is extensively used in medical diagnostics. It is utilized in imaging the thyroid, salivary glands, urinary bladder, and gastrointestinal tract. Its ability to highlight areas of abnormal function makes it invaluable in detecting conditions such as thyroid disorders, gastrointestinal bleeding, and vesico-ureteral reflux .

Industry

In industry, this compound is used in non-destructive testing to inspect the integrity of materials and structures. Its gamma-ray emission allows for the detection of internal defects without damaging the object being examined.

Wirkmechanismus

Technetium Tc-99m pertechnetate exerts its effects through the emission of gamma rays, which are detected by imaging equipment. Upon intravenous injection, it distributes in the body similarly to iodine, concentrating in the thyroid gland, salivary glands, gastric mucosa, and choroid plexus. The gamma rays emitted by technetium-99m decay are captured by single photon emission computed tomography (SPECT) or gamma cameras, providing detailed images of the target organs .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Iodine-123: Used in thyroid imaging, similar to technetium Tc-99m pertechnetate, but with different biodistribution and imaging characteristics.

Fluorine-18: Used in positron emission tomography (PET) imaging, offering higher resolution images but requiring different detection equipment.

Gallium-67: Used in infection and tumor imaging, with a longer half-life compared to technetium Tc-99m.

Uniqueness

This compound is unique due to its optimal half-life of 6 hours, which provides sufficient time for imaging procedures while minimizing radiation exposure to the patient. Its chemical properties allow for easy incorporation into various radiopharmaceuticals, making it highly versatile for different diagnostic applications .

Eigenschaften

| The pertechnetate ion distributes in the body similarly to the iodide ion, but is not organified when trapped in the thyroid gland. It also concentrates in the thyroid gland, salivary glands, gastric mucosa, and choroid plexus. However, in contrast to the iodide ion, the pertechnetate ion is released unchanged from the thyroid gland. | |

CAS-Nummer |

23288-61-1 |

Molekularformel |

O4Tc- |

Molekulargewicht |

162.904 g/mol |

IUPAC-Name |

oxido(trioxo)(99Tc)technetium-99 |

InChI |

InChI=1S/4O.Tc/q;;;-1;/i;;;;1+1 |

InChI-Schlüssel |

FXUHHSACBOWLSP-RCUQKECRSA-N |

Isomerische SMILES |

[O-][99Tc](=O)(=O)=O |

Kanonische SMILES |

[O-][Tc](=O)(=O)=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide;phosphoric acid](/img/structure/B10779539.png)

![6-(2-(3-(3-Ethylbenzo[d]oxazol-3-ium-2-yl)allylidene)benzo[d]oxazol-3(2H)-yl)hexanoate](/img/structure/B10779540.png)

![(1S,3S,4R,5S)-3-[(Z)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-4,5-dihydroxycyclohexane-1-carboxylic acid](/img/structure/B10779545.png)

![N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-2-[(4-fluorophenyl)methyl]indazole-3-carboxamide](/img/structure/B10779584.png)

![(3S,5R,6R,8R,9R,10R,12R,14R,17S)-4,4,8,10,14-pentamethyl-17-[(2R)-2,6,6-trimethyloxan-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol](/img/structure/B10779588.png)

![(S)-N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B10779604.png)

![[(4S)-2,2-Dimethyl-1,3-dioxolan-4-YL]methyl hydrogen hex-5-enylphosphonate](/img/structure/B10779625.png)